molecular formula C20H23N3O3 B4180657 N-(1-benzylpiperidin-4-yl)-2-(2-nitrophenyl)acetamide CAS No. 208184-80-9

N-(1-benzylpiperidin-4-yl)-2-(2-nitrophenyl)acetamide

Cat. No.: B4180657
CAS No.: 208184-80-9
M. Wt: 353.4 g/mol
InChI Key: TZOIMAXWWXASDX-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)-2-(2-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C20H23N3O3 and its molecular weight is 353.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(1-benzyl-4-piperidinyl)-2-(2-nitrophenyl)acetamide is 353.17394160 g/mol and the complexity rating of the compound is 465. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

208184-80-9

Molecular Formula

C20H23N3O3

Molecular Weight

353.4 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)-2-(2-nitrophenyl)acetamide

InChI

InChI=1S/C20H23N3O3/c24-20(14-17-8-4-5-9-19(17)23(25)26)21-18-10-12-22(13-11-18)15-16-6-2-1-3-7-16/h1-9,18H,10-15H2,(H,21,24)

InChI Key

TZOIMAXWWXASDX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC(=O)CC2=CC=CC=C2[N+](=O)[O-])CC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

(2-Nitro-phenyl)-acetic acid (2.0 g, 11.04 mmol), 4-amino-1-benzylpiperidine (2.25 mL, 10.03 mmol), 1-hydroxybenzotriazole (1.49 g, 11.04 mmol) and 1-(3-dimethylaminopropyl)-3-ethyl carbodiimide (2.3 g, 12.03 mmol) were combined in ethyl acetate (25 mL). To this solution was added triethylamine (4.2 mL. 30.1 mmol) and the reaction mixture stirred at 40° C. for 2 h. After cooling to room temperature, the mixture was diluted with ethyl acetate and washed with water (2×), 5% sodium bicarbonate, brine (2×), dried over sodium sulfate, and concentrated to afford 3.5 g (98%) of the desired product. LC/MS: tR=1.24 min, 354.30 (MH)+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.25 mL
Type
reactant
Reaction Step Two
Quantity
1.49 g
Type
reactant
Reaction Step Three
Quantity
2.3 g
Type
reactant
Reaction Step Four
Quantity
4.2 mL
Type
reactant
Reaction Step Five
Quantity
25 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Yield
98%

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